molecular formula C23H17Cl2N3O2 B10948572 4-[(2,6-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide

4-[(2,6-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide

Cat. No.: B10948572
M. Wt: 438.3 g/mol
InChI Key: LRXMEVDWKPMXFR-UHFFFAOYSA-N
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Description

4-[(2,6-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide is an organic compound with a complex structure that includes a dichlorophenoxy group, a pyrazolyl group, and a benzamide moiety

Preparation Methods

The synthesis of 4-[(2,6-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,6-dichlorophenol with formaldehyde to form 2,6-dichlorophenoxymethyl chloride. This intermediate is then reacted with 4-(1H-pyrazol-1-yl)aniline to form the final product through a nucleophilic substitution reaction. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Chemical Reactions Analysis

4-[(2,6-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group, using reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-[(2,6-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(2,6-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt the cell membrane of bacteria or fungi, leading to cell death .

Comparison with Similar Compounds

Similar compounds to 4-[(2,6-dichlorophenoxy)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H17Cl2N3O2

Molecular Weight

438.3 g/mol

IUPAC Name

4-[(2,6-dichlorophenoxy)methyl]-N-(4-pyrazol-1-ylphenyl)benzamide

InChI

InChI=1S/C23H17Cl2N3O2/c24-20-3-1-4-21(25)22(20)30-15-16-5-7-17(8-6-16)23(29)27-18-9-11-19(12-10-18)28-14-2-13-26-28/h1-14H,15H2,(H,27,29)

InChI Key

LRXMEVDWKPMXFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=CC=N4)Cl

Origin of Product

United States

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